methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 2,3-dichlorobenzyl group, at the 4-position with a methyl ester, and at the 5-position with an amino group. The 2,3-dichlorophenyl moiety enhances lipophilicity, which may improve membrane permeability, while the amino group contributes to hydrogen bonding capacity, affecting solubility and target interactions .
Properties
Molecular Formula |
C11H10Cl2N4O2 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-19-11(18)9-10(14)17(16-15-9)5-6-3-2-4-7(12)8(6)13/h2-4H,5,14H2,1H3 |
InChI Key |
KGPPIEKYDJLPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2=C(C(=CC=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cycloaddition reaction with methyl propiolate under copper(I) catalysis to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and acetonitrile are frequently used, and reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, phenyl derivatives from reduction, and various substituted triazoles from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The triazole ring is known to interact with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Substituent Impact :
- Position 1: The 2,3-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-methoxybenzyl (electron-donating) or quinolinolmethyl (chelating/aromatic). This influences electronic density on the triazole ring, affecting reactivity and binding interactions.
- Ester Group : Methyl vs. ethyl esters minimally affect solubility but influence hydrolysis rates; methyl esters are generally more hydrolytically stable .
Physicochemical and Pharmacokinetic Properties
- Polar Surface Area (PSA): The target compound’s PSA (~95 Ų) is higher than the ethyl 5-chloro analogue (~75 Ų) due to the amino group, aligning with Veber’s rule for moderate oral bioavailability (PSA ≤ 140 Ų) .
- Solubility: The amino group in the target compound increases water solubility compared to the chloro-substituted analogue, though the dichlorophenyl group counterbalances this via hydrophobicity. The quinolinol derivative may exhibit pH-dependent solubility due to its basic nitrogen .
- Stability : The 2,3-dichlorophenyl group in the target compound may necessitate light-resistant storage, as seen in structurally related dichlorophenyl-containing pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with azides or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
Formation of the triazole core using sodium azide and nitriles under reflux in ethanol .
Introduction of the 2,3-dichlorophenylmethyl group via alkylation or nucleophilic substitution.
Esterification with methyl chloroformate.
- Optimization: Reaction temperature (60–80°C), solvent choice (DMF for polar intermediates), and catalyst loading (e.g., 5 mol% CuI for CuAAC) significantly impact yields. Purity (>95%) is confirmed via HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the methyl ester proton at δ 3.8–4.0 ppm and NH₂ protons (broad, δ 5.5–6.5 ppm).
- ¹³C NMR : The carbonyl (C=O) of the ester appears at ~165–170 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., ~340–350 g/mol).
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=O (~1720 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay using cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for cytochrome P450 or kinase inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies, such as varying IC₅₀ values across different assays?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
- Solubility Checks : Ensure compound solubility in assay media (e.g., DMSO concentration ≤1%).
- Target Specificity : Perform docking studies to confirm binding to intended targets (e.g., cytochrome P450 3A4) and rule off-target effects .
Q. What computational strategies are effective for predicting the compound’s mechanism of action and binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., triazole binding to heme iron in P450) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Halogen substitutions (e.g., F instead of Cl) on the phenyl ring.
- Ester group replacement (e.g., amides for metabolic stability).
- Toxicity Screening : Use zebrafish embryos or HepG2 cells for acute toxicity (LC₅₀) and compare therapeutic indices (IC₅₀/LC₅₀) .
Q. What are the stability profiles of this compound under physiological and storage conditions, and how can degradation be mitigated?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). Monitor via HPLC for ester hydrolysis .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Formulation Strategies : Use lyophilization or liposomal encapsulation for long-term stability .
Q. Which advanced analytical methods can elucidate crystallographic or electronic properties influencing bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
